Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Overview
Description
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is a complex organic compound with the molecular formula C18H15S.C10H5F4O5S and a molecular weight of 576.585 . This compound is known for its unique structure, which includes a triphenylsulfonium group and a tetrafluorobenzenesulfonate moiety, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate typically involves the reaction of triphenylsulfonium salts with tetrafluorobenzenesulfonate esters under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis in specialized reactors, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: The methacryloyloxy group allows it to undergo polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers with specific properties.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapies.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to undergo polymerization
Mechanism of Action
The mechanism of action of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate involves the activation of the sulfonium group, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in photoinitiated polymerization, the compound absorbs light and generates reactive species that initiate the polymerization process .
Comparison with Similar Compounds
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate can be compared with other similar compounds, such as:
Triphenylsulfonium tetrafluoroborate: Another sulfonium salt used in photoinitiation but lacks the methacryloyloxy group.
Diphenyliodonium hexafluorophosphate: A similar photoinitiator with different reactivity and applications.
Triphenylsulfonium hexafluoroantimonate: Used in similar applications but with different stability and reactivity profiles
The uniqueness of this compound lies in its combination of the sulfonium group and the methacryloyloxy moiety, which allows it to participate in a wider range of reactions and applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIPVFSNRXVAD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674038 | |
Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915090-37-8 | |
Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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